molecular formula C9H13N3O B1476790 (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol CAS No. 2092722-45-5

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

Cat. No.: B1476790
CAS No.: 2092722-45-5
M. Wt: 179.22 g/mol
InChI Key: JGIMLXSKMFUCHH-UHFFFAOYSA-N
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Description

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol: is a chemical compound that features a pyridine ring substituted with an amino group at the 3-position and an azetidine ring attached to a methanol group

Biochemical Analysis

Biochemical Properties

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with tubulin, a protein that is essential for the formation of microtubules in cells. The interaction between this compound and tubulin results in the inhibition of tubulin polymerization, which can disrupt the formation of microtubules and affect cell division . Additionally, this compound has been found to interact with various enzymes involved in metabolic pathways, potentially altering their activity and influencing cellular metabolism .

Cellular Effects

The effects of this compound on cells are diverse and can impact several cellular processes. This compound has been observed to exert antiproliferative effects on cancer cells, such as MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells . The antiproliferative activity is attributed to the compound’s ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. Furthermore, this compound can influence cell signaling pathways and gene expression, potentially altering the expression of genes involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly tubulin. By binding to the colchicine-binding site on tubulin, this compound inhibits the polymerization of tubulin into microtubules, thereby disrupting the microtubule network within cells . This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained antiproliferative effects on cancer cells, indicating its potential for prolonged therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound has been shown to influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, this compound may affect the levels of metabolites, leading to changes in cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus or mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyridine Ring: The starting material, 2-aminopyridine, undergoes a series of reactions to introduce the azetidine ring.

    Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions, often involving intermediates such as aziridines.

    Methanol Group Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Similar in structure but with a three-membered ring.

    Pyrrolidines: Contain a five-membered ring instead of the four-membered azetidine ring.

    Oxetanes: Feature an oxygen atom in the ring structure.

Uniqueness

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol is unique due to its combination of a pyridine ring with an azetidine ring and a methanol group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

[1-(3-aminopyridin-2-yl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-2-1-3-11-9(8)12-4-7(5-12)6-13/h1-3,7,13H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIMLXSKMFUCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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